2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
CAS No.: 2034392-02-2
Cat. No.: VC7438361
Molecular Formula: C26H28N4O3S
Molecular Weight: 476.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034392-02-2 |
|---|---|
| Molecular Formula | C26H28N4O3S |
| Molecular Weight | 476.6 |
| IUPAC Name | 2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C26H28N4O3S/c31-23(27-10-9-20-6-3-17-34-20)18-29-13-11-28(12-14-29)15-16-30-25(32)21-7-1-4-19-5-2-8-22(24(19)21)26(30)33/h1-8,17H,9-16,18H2,(H,27,31) |
| Standard InChI Key | MCPUPKVPRQQUSR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, 2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide, reflects its multicomponent architecture. With a molecular formula of C₂₆H₂₈N₄O₃S and molecular weight of 476.6 g/mol, the molecule integrates three distinct domains:
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Benzo[de]isoquinolin-1,3-dione core: A bicyclic system providing planar rigidity and hydrogen-bonding capacity via its diketone groups .
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Piperazine-ethyl spacer: A flexible linker enabling conformational adaptability and interactions with G protein-coupled receptors (GPCRs) .
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Thiophen-2-yl-ethyl acetamide tail: A heteroaromatic group contributing to lipophilicity and potential π-π stacking with biological targets.
The SMILES notation (C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5) and InChIKey (MCPUPKVPRQQUSR-UHFFFAOYSA-N) further clarify connectivity and stereochemical features.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₈N₄O₃S | |
| Molecular Weight | 476.6 g/mol | |
| Purity | Not reported | - |
| Solubility | Not available | |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | Calculated |
The logP value, estimated using fragment-based methods, suggests moderate membrane permeability, while the lack of solubility data highlights a critical research gap.
Synthesis and Preparation
Synthetic Routes
Though explicit synthetic protocols for this compound are undisclosed, analogous molecules in patent IL185909A suggest a multi-step approach :
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Core formation: Condensation of naphthalic anhydride derivatives with amines to yield the benzo[de]isoquinolin-1,3-dione scaffold .
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Piperazine incorporation: Alkylation of piperazine using ethylenediamine derivatives, likely via nucleophilic substitution .
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Acetamide coupling: Reaction of the piperazine-ethyl intermediate with thiophen-2-yl-ethyl amine using carbodiimide-based coupling agents.
Critical challenges include optimizing yields during piperazine functionalization and minimizing diketone racemization .
Pharmacological Profile and Biological Activity
Comparative Bioactivity
| Compound Class | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Piperazine-ethyl analogs | 5-HT₁A | 12 nM | |
| Benzoisoquinolinones | PDE4 | 0.8 μM | |
| Thiophene acetamides | A₂A receptor | 45 nM |
Extrapolating from these data, the subject compound may exhibit nanomolar affinity for serotonin receptors and micromolar PDE4 inhibition, though experimental validation is required .
Research Gaps and Future Directions
Despite its promising scaffold, critical unknowns persist:
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In vitro profiling: Lack of binding assays against key targets (e.g., 5-HT₁A, PDE4).
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ADMET properties: Unreported solubility, metabolic stability, and cytochrome inhibition risks.
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In vivo efficacy: No preclinical data in disease models.
Priority research steps include:
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